molecular formula C16H32INO2 B14320096 N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide CAS No. 109597-58-2

N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide

Cat. No.: B14320096
CAS No.: 109597-58-2
M. Wt: 397.33 g/mol
InChI Key: HBGYFEZANSSNTB-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide is a quaternary ammonium compound with a unique structure that combines a long aliphatic chain with a trimethylammonium group. This compound is known for its surfactant properties and is used in various applications, including industrial and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide typically involves the reaction of N,N,N-trimethyl-2-hydroxyethanaminium iodide with undec-10-enoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the ethanaminium iodide is replaced by the undec-10-enoyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or cyanide ions (CN⁻) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new quaternary ammonium compounds with different anions.

Scientific Research Applications

N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide involves its interaction with lipid membranes. The long aliphatic chain allows it to insert into lipid bilayers, while the trimethylammonium group interacts with the polar head groups of lipids. This interaction can disrupt membrane integrity, making it useful in applications such as antimicrobial agents and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-3-(10-undecenoylamino)-1-propanaminium methyl sulfate
  • N,N,N-Trimethyl-2-(undec-10-enoylamino)ethanaminium iodide

Uniqueness

N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide is unique due to its specific combination of a long aliphatic chain and a quaternary ammonium group. This structure imparts distinct surfactant properties, making it highly effective in disrupting lipid membranes and useful in various applications.

Properties

CAS No.

109597-58-2

Molecular Formula

C16H32INO2

Molecular Weight

397.33 g/mol

IUPAC Name

trimethyl(2-undec-10-enoyloxyethyl)azanium;iodide

InChI

InChI=1S/C16H32NO2.HI/c1-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17(2,3)4;/h5H,1,6-15H2,2-4H3;1H/q+1;/p-1

InChI Key

HBGYFEZANSSNTB-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCCCCCC=C.[I-]

Origin of Product

United States

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